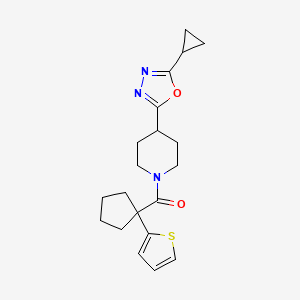

![molecular formula C16H10FN3OS2 B2645497 5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 1019138-30-7](/img/structure/B2645497.png)

5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one , also known by various other names such as CRL-40,940 , flmodafinil , bisfluoromodafinil , and lauflumide , is a novel compound. It belongs to the class of eugeroics , which are wakefulness-promoting agents. Unlike traditional stimulants, eugeroics enhance alertness without causing excessive stimulation or jitteriness. CRL-40,940 is structurally related to modafinil and adrafinil, but its inventors claim it is more effective with fewer side effects .

Synthesis Analysis

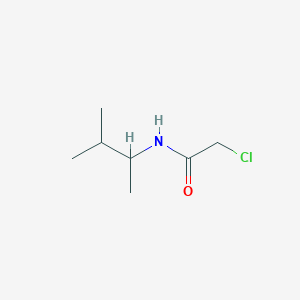

Molecular Structure Analysis

The molecular formula of CRL-40,940 is C15H13F2NO2S , with a molar mass of approximately 309.33 g/mol . Its core structure consists of a tricyclic system containing a sulfur atom and a triazatricyclo ring. The fluorine substitution on the phenyl group contributes to its unique properties. The precise arrangement of atoms and functional groups determines its biological activity .

Chemical Reactions Analysis

CRL-40,940 exhibits weak dopamine reuptake inhibition in addition to its eugeroic effects. This suggests interactions with dopamine transporters, although the exact mechanism remains unclear. Further studies are needed to elucidate its binding affinity and mode of action at the molecular level. Researchers have investigated its interactions with monoamine transporters, providing insights into its potential therapeutic applications .

Scientific Research Applications

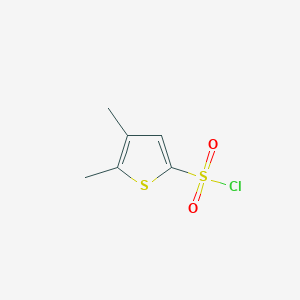

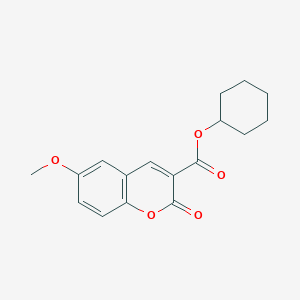

Synthetic Methodologies

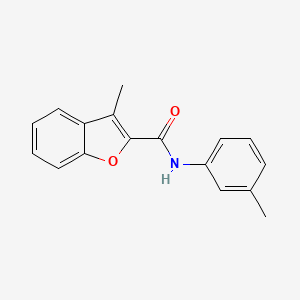

Research in synthetic chemistry has developed efficient approaches for the synthesis of complex molecules incorporating fluorophenyl and thiol groups, which are key features in the chemical structure of interest. For instance, an efficient catalyst- and solvent-free synthesis method utilizing microwave-assisted Fries rearrangement has been demonstrated for regioselective synthesis of heterocyclic amides with fluorine and sulfur components. This method signifies advancements in the synthesis of fluorine-containing heterocyclic systems, which could be relevant to synthesizing compounds with similar structural frameworks as the compound (Moreno-Fuquen et al., 2019).

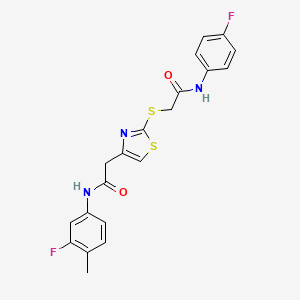

Biological Activities

The incorporation of fluorine atoms in pharmaceutical compounds is a common strategy to enhance their biological activity, stability, and membrane permeability. Compounds similar to the one described have been explored for their antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine moieties have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with fluorophenyl groups and sulfur-containing heterocycles could potentially exhibit significant biological activities (Desai et al., 2013).

Pharmacological Properties

The exploration of fluorine heterocyclic systems derived from sulfa drugs highlights the potential of such compounds as photochemical probe agents for the inhibition of diseases like vitiligo. This demonstrates the broader applicability of fluorine-containing compounds in medicinal chemistry and their potential role in developing treatments for various conditions (Abdel-Rahman et al., 2010).

Mechanism of Action

The precise mechanism by which CRL-40,940 promotes wakefulness and cognitive enhancement is not fully understood. It likely involves modulation of neurotransmitter systems, including dopamine, norepinephrine, and histamine. Its unique structure may contribute to its selectivity and reduced side effects compared to other wake-promoting agents. Future research should focus on unraveling its specific targets and pathways .

Properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,10,12-tetraen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3OS2/c17-10-5-3-9(4-6-10)8-20-15(21)13-12(19-16(20)22)11-2-1-7-18-14(11)23-13/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVULCVJKVFXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC3C2=NC(=S)N(C3=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)

![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)

![5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2645424.png)

![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B2645429.png)

![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea](/img/structure/B2645430.png)

![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2645437.png)